beta-Zearalenol
Overview
Description
Beta-Zearalenol is a nonsteroidal estrogen belonging to the resorcylic acid lactone group. It is a mycotoxin produced by Fusarium species, which are fungi commonly found in crops such as maize, barley, and wheat. This compound is the beta epimer of alpha-Zearalenol and is a major metabolite of Zearalenone, formed primarily in the liver and to a lesser extent in the intestines during first-pass metabolism .
Scientific Research Applications
Beta-Zearalenol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the metabolism and detoxification of mycotoxins.
Biology: Research on this compound helps understand its estrogenic effects and its impact on reproductive health.
Medicine: Studies focus on its potential role in endocrine disruption and its effects on human and animal health.
Mechanism of Action
Beta-Zearalenol is a mycotoxin produced by Fusarium spp, which causes apoptosis and oxidative stress in mammalian reproductive cells . It is the derivative of zearalenone (ZEA) which can conjugate with glucuronic acid . The zearalenone estrogen receptor is thought to bind to estrogen responsive elements and activate gene transcription .
Safety and Hazards
Products contaminated with zearalenol can pose risks to animals and humans . Therefore, it is imperative to carry out toxicological research on zearalenol and evaluate its risk to human health . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contacting with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, keeping people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
Beta-Zearalenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, two efficient this compound-degrading lactonases from the genus Gliocladium, ZHDR52 and ZHDP83, have been identified . These enzymes can transform this compound into non-estrogenic products .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can cause apoptosis and oxidative stress responses in mammalian reproductive cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The slight position variations in E126 and H242 in ZDHR52/Beta-Zearalenol and ZHDP83/Beta-Zearalenol obtained via structural modeling may explain the difference in degradation products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound shows good stability, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Beta-Zearalenol is synthesized through the reduction of Zearalenone. The reduction process involves hydroxysteroid dehydrogenases, which convert Zearalenone to its metabolites, including this compound. Industrial production methods typically involve the cultivation of Fusarium species under controlled conditions to produce Zearalenone, which is then chemically reduced to this compound .
Chemical Reactions Analysis
Beta-Zearalenol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form Zearalenone.
Reduction: It is formed through the reduction of Zearalenone.
Conjugation: this compound can be conjugated with glucuronic acid to form this compound-glucuronide, facilitating its excretion in urine.
Common reagents and conditions used in these reactions include hydroxysteroid dehydrogenases for reduction and uridine diphosphate glucuronyl transferases for conjugation. Major products formed from these reactions include Zearalenone and this compound-glucuronide .
Comparison with Similar Compounds
Beta-Zearalenol is similar to other mycotoxins produced by Fusarium species, such as:
Alpha-Zearalenol: The alpha epimer of this compound, which is more potent in its estrogenic effects.
Zearalenone: The parent compound from which this compound is derived.
Zearalanone: Another metabolite of Zearalenone with similar estrogenic activity.
This compound is unique in its slightly lower estrogenic potency compared to alpha-Zearalenol but still poses significant health risks due to its endocrine-disrupting properties .
Properties
IUPAC Name |
(4S,8S,12E)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQFYIAXQDXNOR-PMRAARRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@H](CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022533 | |
Record name | beta-Zearalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71030-11-0 | |
Record name | β-Zearalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71030-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Zearalenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071030110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Zearalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E,7S,11S)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(18),2,14,16-tetraen-13-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-ZEARALENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35E809PP7O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of β-Zearalenol?
A1: Beta-zearalenol has the molecular formula C18H22O5 and a molecular weight of 318.36 g/mol. []
Q2: How does β-Zearalenol interact with estrogen receptors?
A2: Although less potent than its alpha-isomer (α-ZOL), β-ZOL can bind to estrogen receptors, acting as an agonist and mimicking the effects of endogenous estrogens. [, ] This interaction can disrupt normal hormonal signaling pathways, particularly in estrogen-sensitive tissues.
Q3: What are the downstream effects of β-Zearalenol binding to estrogen receptors?
A3: β-ZOL binding to estrogen receptors can lead to various adverse effects, particularly in reproductive tissues. Studies have shown that β-ZOL can inhibit cell proliferation and induce cell cycle arrest in porcine endometrial cells, highlighting its potential to disrupt reproductive function. [, ]
Q4: How is β-Zearalenol metabolized in animals?
A4: β-ZOL is primarily metabolized in the liver, but other tissues, particularly in the gastrointestinal tract, play a significant role, especially in ruminants. [] The primary metabolic pathway involves conjugation with glucuronic acid to form glucuronide conjugates. [, , ]
Q5: What is the relative estrogenic potency of β-Zearalenol compared to other zearalenone metabolites?
A5: β-ZOL is considered less estrogenically potent than α-ZOL and ZEN itself. In female rats, β-ZOL was shown to be approximately 3500 times less potent than 17β-estradiol in inducing uterotrophic effects. []
Q6: Does β-Zearalenol accumulate in animal tissues?
A6: β-ZOL can be found as residues in various tissues, including liver, kidney, muscle, and milk. [, , ] The levels of residues depend on factors like the dose and duration of exposure, as well as the specific animal species and tissue.
Q7: What analytical methods are used to detect and quantify β-Zearalenol in food and biological samples?
A7: Various analytical methods are employed for β-ZOL detection and quantification, including:* High-performance liquid chromatography (HPLC) with fluorescence detection (FLD): This method offers high sensitivity and selectivity for analyzing β-ZOL in various matrices. [, ] * Gas chromatography coupled with mass spectrometry (GC-MS): This technique provides accurate identification and quantification of β-ZOL based on its mass-to-charge ratio. [, , , ]* Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity for simultaneous analysis of β-ZOL and other related mycotoxins in complex matrices. [, , , , ]* Immunoaffinity columns (IAC) coupled with HPLC or LC-MS/MS: This approach combines the high selectivity of antibodies with the sensitivity of chromatographic techniques, enabling effective extraction and analysis of β-ZOL from complex matrices. [, , , ]
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